![molecular formula C2H7O3PS B7824604 [methoxy(sulfanyl)phosphoryl]oxymethane](/img/structure/B7824604.png)
[methoxy(sulfanyl)phosphoryl]oxymethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trinitrotoluene . It is a chemical compound that is widely recognized for its use as an explosive material. This compound is a yellow, odorless, solid substance that is relatively stable and can be safely handled under normal conditions. It is primarily used in military applications and in the demolition industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and purity of the final product. The nitration reactions are typically carried out at temperatures ranging from 50°C to 90°C, and the reaction mixtures are continuously stirred to ensure uniformity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: By-products such as carbon dioxide and water.
Reduction: Aminotoluenes and other reduced derivatives.
Substitution: Products with different functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products.
Medicine: Limited use in medical research, primarily related to its toxicological effects.
Industry: Widely used in the demolition industry and in the production of explosive devices for military applications.
Wirkmechanismus
The mechanism of action of 2,4,6-trinitrotoluene as an explosive involves the rapid decomposition of the compound into gases such as nitrogen, carbon monoxide, and carbon dioxide. This decomposition releases a large amount of energy in the form of heat and pressure, resulting in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds within the 2,4,6-trinitrotoluene molecule.
Vergleich Mit ähnlichen Verbindungen
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Comparison: 2,4,6-trinitrotoluene is unique among these compounds due to its higher explosive power and stability. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in explosive formulations, they are less powerful compared to 2,4,6-trinitrotoluene. 1,3,5-trinitrobenzene, on the other hand, is more sensitive and less stable, making it less suitable for many applications where 2,4,6-trinitrotoluene is preferred.
Eigenschaften
IUPAC Name |
[methoxy(sulfanyl)phosphoryl]oxymethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJJVKAEQGGYHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)
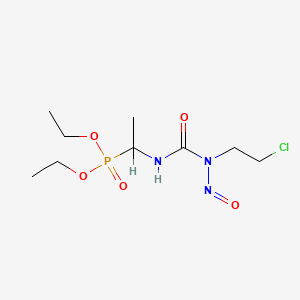
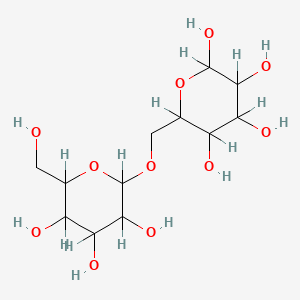
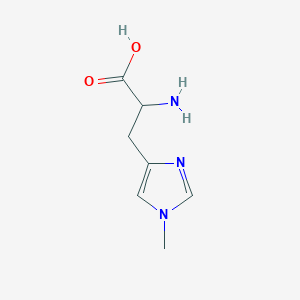
![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
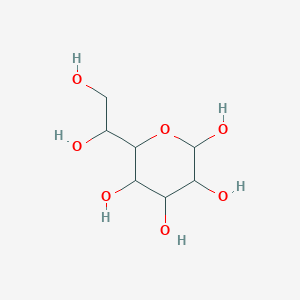
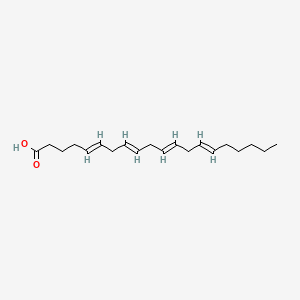
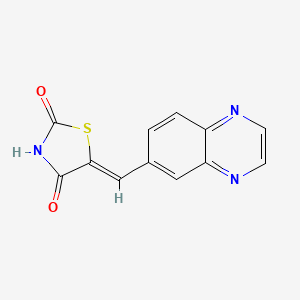
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7824607.png)

![3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one](/img/structure/B7824620.png)
